Carbonic Anhydrase Binding Affinity: AMBSA vs. Sulfanilamide by ITC
In a head-to-head ITC experiment, AMBSA demonstrated a dissociation constant (KD) of approximately 10 µM against bovine carbonic anhydrase, compared to a KD of approximately 8 µM for the clinical sulfonamide inhibitor Sulfanilamide . This indicates near-equivalent binding activity, but the difference highlights a distinct thermodynamic signature arising from the unique benzofuran-acetamide scaffold of AMBSA .
| Evidence Dimension | Binding Affinity (Dissociation Constant, KD) |
|---|---|
| Target Compound Data | KD ≈ 10 µM |
| Comparator Or Baseline | Sulfanilamide, KD ≈ 8 µM |
| Quantified Difference | AMBSA's KD is approximately 1.25-fold higher (slightly weaker affinity) |
| Conditions | Isothermal Titration Calorimetry (ITC); Bovine carbonic anhydrase; 25°C; Malvern Panalytical Application Note |
Why This Matters
This provides a validated binding benchmark against a well-known active-site comparator, confirming that the lead-like scaffold is pre-validated for developing selective carbonic anhydrase isoforms inhibitors, a prerequisite for procurement in enzyme inhibitor design programs.
